N-(4-acetylphenyl)-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide
Description
N-(4-acetylphenyl)-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide is a benzamide derivative characterized by a 4-acetylphenyl substituent and a 2,2-dimethyl-2,3-dihydrobenzofuran moiety linked via an oxymethyl group. The acetyl group at the 4-position of the phenyl ring may influence electronic properties, solubility, and binding interactions compared to analogs with other substituents .
Properties
IUPAC Name |
N-(4-acetylphenyl)-4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO4/c1-17(28)19-11-13-22(14-12-19)27-25(29)20-9-7-18(8-10-20)16-30-23-6-4-5-21-15-26(2,3)31-24(21)23/h4-14H,15-16H2,1-3H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQGYDHKDDDXMRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)COC3=CC=CC4=C3OC(C4)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of benzamide derivatives with variations in the aryl substituents and benzofuran-based side chains. Below is a comparative analysis of key analogs:
Table 1: Structural and Molecular Comparisons
Note: The molecular formula and weight for the target compound are inferred based on structural similarity to F217-0446 .
Key Observations
Substituent Effects on Molecular Weight and Polarity: The 4-acetylphenyl group in the target compound introduces a ketone functional group, increasing polarity compared to the bromophenyl (F217-0341) or carbamoylphenyl (F217-0446) analogs. This may enhance solubility in polar solvents .
Functional Group Implications :
- The carbamoyl group in F217-0446 introduces hydrogen-bonding capacity, which could improve target binding affinity in biological systems compared to the acetyl or bromo substituents .
- The acetyl group in the target compound may participate in metabolic oxidation or conjugation pathways, altering pharmacokinetic profiles relative to halogenated analogs .
Synthetic Accessibility: F217-0341 (bromophenyl) and F217-0446 (carbamoylphenyl) are available in milligram quantities, as noted in screening reports . The target compound’s synthetic route likely mirrors these analogs, with acetylation as a divergent step.
Research Findings and Limitations
- Biological Activity: No direct activity data for the target compound is provided in the evidence.
- Structural-Activity Relationship (SAR) : The substitution pattern on the benzamide core is critical. For example, halogenated derivatives (e.g., bromophenyl) are common in agrochemicals for their stability and bioactivity, while carbamoyl groups are prevalent in pharmaceuticals for target engagement .
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